2,3-Diaminobenzonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

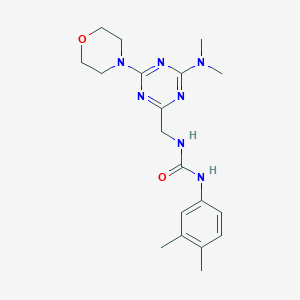

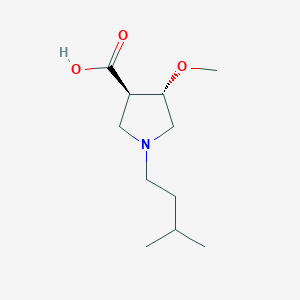

2,3-Diaminobenzonitrile hydrochloride is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,3-Diaminobenzonitrile hydrochloride is 1S/C7H7N3.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3H,9-10H2;1H . This code provides a specific string of characters representing the molecular structure of the compound.Physical And Chemical Properties Analysis

2,3-Diaminobenzonitrile hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Corrosion Inhibition

2,3-Diaminobenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, 3,4-diaminobenzonitrile demonstrated effectiveness against steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements highlighted its potential as a corrosion inhibitor (Sığırcık, Tüken, & Erbil, 2016).

Electrochemical Reduction Processes

4-Chloro-3,5-diaminobenzonitrile, a related compound, has been prepared through indirect electrochemistry reduction, showcasing the adaptability of diaminobenzonitrile derivatives in complex electrochemical processes (Yang Guo-gang, 2009).

Chemosensor Development

2,3-Diaminomaleonitrile (DAMN), structurally similar to 2,3-diaminobenzonitrile, has been employed in the development of chemosensors for detecting ionic and reactive oxygen species. This application leverages the molecule's ability to act as a building block for molecular architectures crucial in sensor technology (Aruna et al., 2019).

Nanocatalyst in Organic Synthesis

Diaminobenzonitrile derivatives have been used in the preparation of pyrimidines, with Co3O4/NiO@GQDs@SO3H nanocatalyst facilitating the synthesis of 2,4-diamino-6-arylpyrimidine-5-carbonitrile derivatives. This highlights its role in facilitating complex organic reactions (Shahbazi-Alavi, Abbas, & Safaei‐Ghomi, 2020).

Polymer Science

The thermal, mechanical, and dielectric properties of polycyanamides, prepared by polycondensation of diaminobenzonitrile with dichlorides of aromatic dicarboxylic acids, have been extensively studied. This showcases the compound's significance in advanced materials research (Barashkov, Teleshov, Pravednikov, & Shalygin, 1977).

Water Quality Testing

2,3-Diaminophenazine hydrochloride, similar in structure to 2,3-diaminobenzonitrile, was used to develop an efficient chemosensor for the selective detection of cyanide in water, emphasizing its role in environmental monitoring (Yong et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous. It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

2,3-diaminobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-4-5-2-1-3-6(9)7(5)10;/h1-3H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGJGQBGKICHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diaminobenzonitrile hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)

![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

![1,7-bis(2-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2773105.png)

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2773112.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)